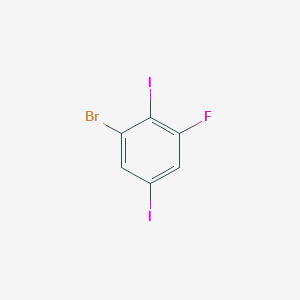
5,5-Dithien-2-ylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dithien-2-ylimidazolidine-2,4-dione is a chemical compound with the molecular formula C₁₁H₈N₂O₂S₂ and a molecular weight of 264.323 g/mol . This compound is characterized by the presence of two thiophene rings attached to an imidazolidine-2,4-dione core. It is primarily used in research settings, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dithien-2-ylimidazolidine-2,4-dione typically involves the reaction of thiophene derivatives with imidazolidine-2,4-dione under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dithien-2-ylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidine-2,4-dione core can be reduced under specific conditions.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazolidine derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
5,5-Dithien-2-ylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 5,5-Dithien-2-ylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The thiophene rings and imidazolidine-2,4-dione core allow it to bind to proteins and other biomolecules, influencing their function and activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dithien-2-ylimidazolidine-2,4-dione: Unique due to the presence of two thiophene rings.
Imidazolidine-2,4-dione: Lacks the thiophene rings, resulting in different chemical properties.
Thiophene derivatives: Similar in structure but may lack the imidazolidine-2,4-dione core.
Uniqueness
This compound is unique due to its combination of thiophene rings and imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
62032-07-9 |
|---|---|
Formule moléculaire |
C11H8N2O2S2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
5,5-dithiophen-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H8N2O2S2/c14-9-11(13-10(15)12-9,7-3-1-5-16-7)8-4-2-6-17-8/h1-6H,(H2,12,13,14,15) |
Clé InChI |
AEBDYALCYLNGHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2(C(=O)NC(=O)N2)C3=CC=CS3 |
Solubilité |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene](/img/structure/B13654781.png)






![2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13654821.png)
